Sprengerinin C

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Sprengerinin C is a steroidal glycoside compound that has been identified in the tubers of Ophiopogon japonicus, a plant commonly used in traditional medicine. This compound has garnered attention due to its potential biological activities, particularly its anti-tumorigenic effects .

Aplicaciones Científicas De Investigación

Sprengerinin C has a wide range of scientific research applications:

Chemistry: It is used as a model compound to study steroidal glycosides and their chemical properties.

Biology: It has been studied for its effects on cellular processes such as apoptosis and angiogenesis.

Medicine: It has shown potential as an anti-tumor agent, particularly in hepatocellular carcinoma.

Industry: Its biological activities make it a candidate for the development of new pharmaceuticals and therapeutic agents.

Mecanismo De Acción

Target of Action

Sprengerinin C is a potential angiogenesis inhibitor . Angiogenesis is the physiological process through which new blood vessels form from pre-existing vessels This is a vital process in growth and development, as well as in wound healing and the formation of granulation tissue.

Mode of Action

This compound interacts with its targets by inhibiting the process of angiogenesis . This interaction results in the suppression of the formation of new blood vessels, thereby potentially limiting the growth of tumors.

Result of Action

This compound exerts anti-tumorigenic effects in vitro . It does this by inhibiting proliferation and angiogenesis and inducing apoptosis . Apoptosis is a form of programmed cell death that occurs in multicellular organisms. By controlling cell death, this compound could potentially prevent the uncontrolled cell growth characteristic of cancer.

Action Environment

It is known that environmental factors can influence the epigenetics of a cell, potentially affecting gene expression and subsequent health outcomes

Safety and Hazards

Análisis Bioquímico

Biochemical Properties

Sprengerinin C plays a crucial role in biochemical reactions, primarily as an angiogenesis inhibitor. It interacts with various enzymes, proteins, and other biomolecules. For instance, this compound inhibits vascular endothelial growth factor receptor 2 (VEGFR2), which is pivotal in angiogenesis. This inhibition disrupts the phosphoinositide 3-kinase/Akt/mTOR signaling pathway, leading to reduced angiogenesis and tumor proliferation .

Cellular Effects

This compound exerts significant effects on various cell types and cellular processes. In hepatocellular carcinoma cells, it inhibits proliferation, induces apoptosis, and suppresses angiogenesis. Additionally, this compound affects cell signaling pathways, such as the VEGFR2-dependent phosphoinositide 3-kinase/Akt/mTOR pathway, and influences gene expression and cellular metabolism .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules and enzyme inhibition. By binding to VEGFR2, this compound inhibits the downstream signaling cascade, leading to reduced angiogenesis and tumor growth. It also induces apoptosis by activating caspases and other pro-apoptotic proteins, thereby inhibiting cell proliferation .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound exhibits stability under controlled conditions, but its degradation can occur under extreme conditions. Long-term studies have shown that this compound maintains its anti-tumorigenic effects over extended periods, with consistent inhibition of cell proliferation and angiogenesis .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it effectively inhibits tumor growth without significant adverse effects. At higher doses, this compound can exhibit toxic effects, including hepatotoxicity and nephrotoxicity. Threshold effects have been observed, where the compound’s efficacy plateaus beyond a certain dosage .

Metabolic Pathways

This compound is involved in several metabolic pathways, including glycolipid metabolism. It interacts with enzymes such as phosphoinositide 3-kinase and mTOR, affecting metabolic flux and metabolite levels. These interactions contribute to its anti-tumorigenic properties by disrupting cellular metabolism and energy homeostasis .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. It accumulates in tumor tissues, where it exerts its anti-tumorigenic effects. The compound’s localization is influenced by its interactions with VEGFR2 and other transport proteins .

Subcellular Localization

This compound localizes to specific subcellular compartments, including the cytoplasm and nucleus. Its activity and function are influenced by post-translational modifications and targeting signals that direct it to these compartments. This localization is crucial for its role in inhibiting angiogenesis and inducing apoptosis .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Sprengerinin C can be isolated from natural sources such as the rhizomes of Polygonatum sibiricum. The isolation process typically involves solvent extraction followed by chromatographic techniques to purify the compound .

Industrial Production Methods

Currently, there is limited information on the large-scale industrial production of this compound. Most of the available data pertains to laboratory-scale extraction and purification methods.

Análisis De Reacciones Químicas

Types of Reactions

Sprengerinin C undergoes various chemical reactions, including:

Oxidation: This reaction can modify the hydroxyl groups present in the molecule.

Reduction: This reaction can affect the glycosidic bonds in the compound.

Substitution: This reaction can involve the replacement of functional groups within the molecule.

Common Reagents and Conditions

Oxidation: Common reagents include potassium permanganate and chromium trioxide.

Reduction: Common reagents include sodium borohydride and lithium aluminum hydride.

Substitution: Common reagents include halogenating agents and nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of ketones or carboxylic acids, while reduction can yield alcohols.

Comparación Con Compuestos Similares

Similar Compounds

17-Hydroxy Sprengerinin C: This compound is also a glycoside isolated from Polygonatum sibiricum and has stronger anticancer activities.

Myricetin: Another natural product with anti-tumorigenic properties.

Sorafenib: A synthetic compound used in cancer therapy.

Uniqueness

This compound is unique due to its specific molecular structure and its ability to inhibit multiple pathways involved in tumor growth and angiogenesis. This multi-targeted approach makes it a promising candidate for cancer therapy .

Propiedades

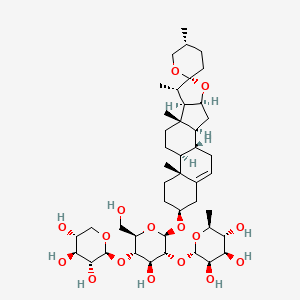

IUPAC Name |

(2S,3R,4R,5R,6S)-2-[(2R,3R,4S,5S,6R)-4-hydroxy-6-(hydroxymethyl)-2-[(1S,2S,4S,5'R,6R,7S,8R,9S,12S,13R,16S)-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-ene-6,2'-oxane]-16-yl]oxy-5-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-3-yl]oxy-6-methyloxane-3,4,5-triol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C44H70O16/c1-19-8-13-44(54-17-19)20(2)30-28(60-44)15-26-24-7-6-22-14-23(9-11-42(22,4)25(24)10-12-43(26,30)5)56-41-38(59-40-35(51)33(49)31(47)21(3)55-40)36(52)37(29(16-45)57-41)58-39-34(50)32(48)27(46)18-53-39/h6,19-21,23-41,45-52H,7-18H2,1-5H3/t19-,20+,21+,23+,24-,25+,26+,27-,28+,29-,30+,31+,32+,33-,34-,35-,36+,37-,38-,39+,40+,41-,42+,43+,44-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HSOMTBUZSIVDQK-QYOOOATOSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC2(C(C3C(O2)CC4C3(CCC5C4CC=C6C5(CCC(C6)OC7C(C(C(C(O7)CO)OC8C(C(C(CO8)O)O)O)O)OC9C(C(C(C(O9)C)O)O)O)C)C)C)OC1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CC[C@@]2([C@H]([C@H]3[C@@H](O2)C[C@@H]4[C@@]3(CC[C@H]5[C@H]4CC=C6[C@@]5(CC[C@@H](C6)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO)O[C@H]8[C@@H]([C@H]([C@@H](CO8)O)O)O)O)O[C@H]9[C@@H]([C@@H]([C@H]([C@@H](O9)C)O)O)O)C)C)C)OC1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C44H70O16 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

855.0 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Q1: What are the key mechanisms by which Sprengerinin C exerts its anti-tumorigenic effects in hepatocellular carcinoma?

A1: Research indicates that this compound exhibits its anti-tumorigenic effects through a multifaceted approach. [] It effectively inhibits the proliferation of cancer cells, disrupts the formation of new blood vessels (angiogenesis) which is essential for tumor growth, and triggers programmed cell death (apoptosis) specifically in cancerous cells. [] This combined assault on multiple hallmarks of cancer development highlights its potential as a therapeutic agent for hepatocellular carcinoma.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.